N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide
Description
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-12(2)20(5,11-21)22-18(26)14(4)27-19-24-23-17-10-13(3)15-8-6-7-9-16(15)25(17)19/h6-10,12,14H,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEOWKCRWOXCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SC(C)C(=O)NC(C)(C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a triazole moiety and a sulfanyl group. Its molecular formula is and it has a molecular weight of approximately 421.5 g/mol. The presence of the cyano group contributes to its reactivity and potential bioactivity.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes involved in inflammatory processes and cancer progression.
- Interaction with Receptors : The triazole moiety may facilitate interactions with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
Antidepressant Activity
Research indicates that compounds containing triazole structures exhibit antidepressant properties. For instance, derivatives of triazole have been tested in animal models for their ability to reduce depressive-like behaviors. Studies utilizing the tail suspension test (TST) have shown promising results for compounds structurally related to this compound .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been highlighted in various studies. For example, similar triazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines and mediators in preclinical models. The introduction of sulfur into the structure often enhances anti-inflammatory potency .
Study 1: Antidepressant Potential
A study synthesized a series of triazole derivatives and assessed their antidepressant potential using behavioral tests in mice. Compounds with similar structural features to this compound showed significant reductions in immobility time compared to control groups .
Study 2: Inhibition of Inflammatory Markers
Another investigation focused on the anti-inflammatory effects of related compounds. The results indicated that certain derivatives inhibited paw edema significantly and reduced levels of inflammatory markers such as COX-2 and IL-1β by over 80% . These findings suggest that this compound could exhibit similar or enhanced effects.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and synthetic features of N-(2-cyano-3-methylbutan-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide with analogous sulfanyl-propanamide derivatives from the evidence:
Key Structural and Functional Differences:
Heterocyclic Core: The target compound’s triazoloquinoline core differs from oxadiazole-thiazole hybrids or triazoloquinazolines. Quinoline-based systems may exhibit distinct π-π stacking interactions compared to quinazoline or oxadiazole derivatives, influencing receptor binding.
Substituent Effects: The cyano-methylbutanamide group in the target compound introduces steric bulk and polarity, which may affect solubility and metabolic stability compared to smaller substituents (e.g., ethoxyphenyl or isopropylamide). The 5-methyl group on the triazoloquinoline core could modulate electron density, altering binding affinity compared to unsubstituted analogs.
Synthetic Complexity: highlights the use of hydrazine reflux for oxadiazole formation, while the target compound’s synthesis likely requires triazoloquinoline ring construction followed by sulfanyl coupling, a method mirrored in .
Research Findings (Inferred from Structural Analogues):
- Compounds with sulfanyl-propanamide linkages (e.g., 7l) demonstrate moderate to high yields (80%), suggesting efficient coupling methodologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
